Topological Polar Surface Area: Triazole Core Confers Higher Polarity than the Pyrazole Isostere
The target compound (triazole core) exhibits a computed TPSA of 88.2 Ų, which is 12.8 Ų higher than the directly analogous pyrazole compound (5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, TPSA 75.4 Ų) despite identical substituents [1][2]. The additional nitrogen in the triazole ring accounts for this difference and predicts greater aqueous solubility and reduced passive membrane permeability for the triazole. For procurement decisions, this means the triazole cannot serve as a direct biophysical substitute for the pyrazole in permeability-sensitive assays.
Pyrazole analog: 75.4 Ų
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 88.2 Ų |
| Comparator Or Baseline | 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid: 75.4 Ų |
| Quantified Difference | +12.8 Ų (+17.0%) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem); same substituents, heterocyclic core differs (triazole vs pyrazole) |
Why This Matters
A TPSA difference of >12 Ų is sufficient to alter oral bioavailability predictions and solubility classification, making the two compounds non-interchangeable in lead optimisation.
- [1] PubChem CID 62054591. 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/62054591 View Source
- [2] PubChem CID 29036357. 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/29036357 View Source
